Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate is a chemical compound with significant relevance in medicinal chemistry and pharmacology. This compound is characterized by a piperidine ring structure that is substituted with a cyanide group and a tert-butyl ester, making it a versatile building block for various synthetic applications. The compound is cataloged under the CAS number 1207178-51-5 and has a molecular formula of CHNO with a molecular weight of approximately 239.319 g/mol .
This compound is often sourced from chemical suppliers specializing in fine chemicals and pharmaceutical intermediates. It falls under the category of piperidine derivatives, which are widely studied for their biological activities, including potential applications in treating neurological disorders and other diseases .
The synthesis of tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate typically involves multi-step reactions starting from readily available piperidine derivatives. One common method includes the following steps:
The reactions may require specific conditions such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol. Purification of the final product often involves recrystallization or chromatography techniques to ensure high purity levels.
The molecular structure of tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate features a piperidine ring with several substituents:
The InChI Key for this compound is ZDAOYEIIJSEFSW-UHFFFAOYSA-N, which can be used for database searches to find additional information .
Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate can participate in various chemical reactions due to its functional groups:
Reactions are typically performed under anhydrous conditions to prevent unwanted hydrolysis or side reactions, with catalysts being employed as necessary.
Relevant safety data indicates that exposure may cause irritation; therefore, appropriate handling precautions are recommended .
Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate serves several scientific uses:
This compound exemplifies the importance of structural diversity in drug design and development, contributing to advancements in therapeutic strategies across various medical fields.
Piperidine rings represent a privileged scaffold in drug design due to their structural versatility, pharmacokinetic optimization capabilities, and presence in clinically approved therapeutics. This saturated six-membered nitrogen heterocycle provides conformational rigidity while enabling diverse functionalization at multiple positions (N1, C2, C3, C4). The significance of piperidine derivatives is underscored by their incorporation into 22% of FDA-approved small-molecule drugs, including analgesics (e.g., fentanyl), antipsychotics (e.g., risperidone), and anticancer agents [5] [9]. Key pharmacological advantages include:
Table 1: Bioactive Piperidine Derivatives with 4-Substitution Patterns
| Compound | 4-Substituent | Therapeutic Target | Clinical Application |
|---|---|---|---|
| CCT128930 | 4-Chlorobenzylamine | AKT kinase | Anticancer (preclinical) |
| AZD5363 | Hydroxyethyl | AKT kinase | Phase II prostate cancer trials |
| GDC0068 | Isopropylaminomethyl | AKT kinase | Phase I/II solid tumors |
| This scaffold | Aminomethyl + nitrile | Multitarget | Synthetic intermediate |
This multifunctional piperidine derivative (C₁₂H₂₁N₃O₂, MW 239.31 g/mol) integrates three strategically positioned moieties that synergistically enhance its utility in drug discovery:
Table 2: Key Physicochemical and Spectroscopic Properties
| Property | Value | Method/Reference |
|---|---|---|
| Molecular formula | C₁₂H₂₁N₃O₂ | HRMS [8] |
| Storage stability | 2–8°C under inert atmosphere | Vendor specifications [4] [6] |
| Hydrogen bond acceptors | 5 (N₃O₂) | PubChem [8] |
| Hydrogen bond donors | 1 (NH₂) | PubChem [8] |
| Rotatable bonds | 3 | Calculated [6] |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CN)C#N | PubChem Lite [8] |
The strategic incorporation of nitrile groups into piperidine frameworks evolved through three overlapping phases in medicinal chemistry:
Table 3: Evolution of Cyanopiperidine Derivatives in Drug Discovery
| Timeframe | Representative Structure | Therapeutic Focus | Key Advancement |
|---|---|---|---|
| 2005–2010 | 3-Cyanopyridines | Kinase inhibition | Moderate potency; metabolic instability |
| 2010–2015 | Boc-4-cyano-4-aminomethylpiperidine | Kinase selectivity | Quaternary center for 3D interactions |
| 2015–2020 | Piperidine-4-carboxamides (e.g., AZD5363) | Oral AKT inhibitors | Bioavailability via carboxamide prodrug |
| 2020–Present | 3-(4-Cyanopiperidinyl)isothiazolopyridines | Antiviral GAK inhibitors | Broad-spectrum antiviral activity |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4